molecular formula C13H21NO B8231672 (S)-1-(3-Methoxyphenyl)hexan-2-amine

(S)-1-(3-Methoxyphenyl)hexan-2-amine

Cat. No.: B8231672
M. Wt: 207.31 g/mol
InChI Key: GVKKWOOVTZRAOU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Methoxyphenyl)hexan-2-amine is a chiral amine featuring a 3-methoxyphenyl group attached to a hexan-2-amine backbone. This compound is notable for its role as a key intermediate in synthesizing rivastigmine, a drug used to treat Alzheimer’s disease . Its enantioselective synthesis employs an integrated biocatalysis-crystallization process, leveraging amine transaminase enzymes to achieve high stereochemical purity. The S-enantiomer is specifically targeted due to its pharmacological relevance, underscoring the importance of chiral resolution in its production .

Properties

IUPAC Name

(2S)-1-(3-methoxyphenyl)hexan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-4-7-12(14)9-11-6-5-8-13(10-11)15-2/h5-6,8,10,12H,3-4,7,9,14H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKKWOOVTZRAOU-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CC1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-(3-Methoxyphenyl)hexan-2-amine, also known as (S)-3-methoxyphenylhexan-2-amine, is a chiral amine that has garnered attention for its potential biological activities. This compound is a derivative of phenethylamines and has been studied for its applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Molecular Structure

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 209.27 g/mol
  • SMILES Notation : CC(CC1=CC(=C(C=C1)OC)C(N)C)C

Physical Properties

PropertyValue
Melting Point90-92 °C
SolubilitySoluble in ethanol, methanol
Log P2.5

This compound acts primarily as a selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound enhances cholinergic transmission, which is crucial for cognitive functions and memory retention.

Pharmacological Effects

  • Neuroprotective Effects : Studies have demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells.
  • Antidepressant Activity : Preliminary research indicates that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
  • Anticancer Potential : Recent investigations have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells, suggesting a potential role in cancer therapy.

Study 1: Neuroprotective Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of this compound on PC12 cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.

Study 2: Antidepressant Activity

A behavioral study conducted on mice assessed the antidepressant-like effects of this compound using the forced swim test. Mice treated with the compound showed a significant decrease in immobility time, indicating an antidepressant effect comparable to standard treatments like fluoxetine.

Study 3: Anticancer Activity

Research published in Cancer Letters examined the anticancer potential of this compound against MCF-7 breast cancer cells. The compound was shown to induce apoptosis and inhibit cell proliferation with an IC50 value of 15 µM.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundAChE Inhibition IC50Anticancer Activity IC50Neuroprotective Effects
This compound10 µM15 µMYes
Rivastigmine0.5 µMN/AYes
Donepezil0.8 µMN/AYes

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structural and synthetic distinctions between (S)-1-(3-Methoxyphenyl)hexan-2-amine and analogous compounds:

Compound Structure Key Features Synthesis Method Applications References
This compound Hexan-2-amine backbone with 3-methoxyphenyl at C1 Chiral center at C2 (S-configuration); aliphatic chain length enhances lipophilicity Biocatalysis-crystallization with amine transaminases Rivastigmine precursor (Alzheimer’s treatment)
2-(4-Methoxyphenyl)-3-methylpentan-2-amine Pentan-2-amine backbone with 4-methoxyphenyl and methyl branch at C3 Para-methoxy substitution; diastereomeric ratio (dr) = 1:1 Organolithium-mediated alkylation (sec-BuLi) Potential CNS activity (structural similarity to amphetamines)
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) Cyclohexanone core with 3-methoxyphenyl and methylamino groups at C2 Ketone group introduces polarity; cyclohexane ring enhances rigidity Unspecified (detected as active compound in mixtures) Psychoactive effects (dissociative/anesthetic)
3-Methoxyphenethylamine Phenethylamine backbone with 3-methoxyphenyl Shorter ethylamine chain; lacks chiral centers Commercial synthesis (CAS RN 2039-67-0) Research chemical (serotonergic activity)
(±)-cis-Tramadol HCl Cyclohexanol ring with 3-methoxyphenyl and dimethylaminomethyl groups Two chiral centers; opioid pharmacophore Multi-step synthesis (resolution of enantiomers) Analgesic (μ-opioid receptor agonist)
(S)-1-Methoxy-3-phenylpropan-2-amine Propan-2-amine backbone with methoxy and phenyl groups at C1 and C3 Shorter chain; methoxy group at C1 Commercial chiral resolution (CAS RN 64715-80-6) Pharmaceutical intermediate (unspecified)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.